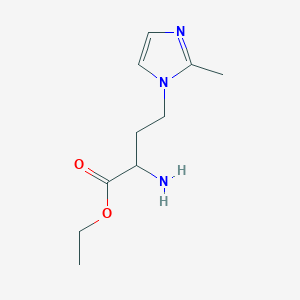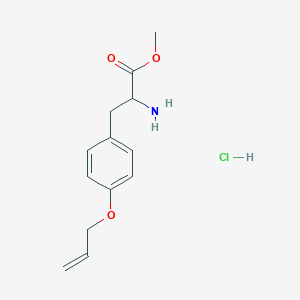![molecular formula C21H13F3O3S B13640547 [2,2'-Binaphthalen]-6-yl trifluoromethanesulfonate](/img/structure/B13640547.png)
[2,2'-Binaphthalen]-6-yl trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2,2’-Binaphthalen]-6-yl trifluoromethanesulfonate is a chemical compound that belongs to the class of trifluoromethanesulfonates. These compounds are known for their strong electrophilic properties and are widely used in organic synthesis. The trifluoromethanesulfonate group is an excellent leaving group, making it highly reactive in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of [2,2’-Binaphthalen]-6-yl trifluoromethanesulfonate typically involves the reaction of [2,2’-Binaphthalen]-6-ol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction conditions often include a temperature range of 0°C to room temperature, and the reaction is typically complete within a few hours .
Industrial Production Methods
In an industrial setting, the production of [2,2’-Binaphthalen]-6-yl trifluoromethanesulfonate may involve large-scale batch reactions. The process would include the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity of the final product. The reaction mixture is usually purified by distillation or recrystallization to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
[2,2’-Binaphthalen]-6-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the excellent leaving group properties of the trifluoromethanesulfonate group.
Oxidation and Reduction: While less common, it can also undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with [2,2’-Binaphthalen]-6-yl trifluoromethanesulfonate include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and may require the presence of a base such as triethylamine .
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield an amide, while reaction with an alcohol would produce an ether .
Aplicaciones Científicas De Investigación
[2,2’-Binaphthalen]-6-yl trifluoromethanesulfonate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which [2,2’-Binaphthalen]-6-yl trifluoromethanesulfonate exerts its effects is primarily through its strong electrophilic properties. The trifluoromethanesulfonate group is highly reactive and can readily form covalent bonds with nucleophiles. This reactivity is due to the electron-withdrawing nature of the trifluoromethanesulfonate group, which stabilizes the transition state and lowers the activation energy of the reaction .
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethanesulfonic Anhydride: Another highly reactive trifluoromethanesulfonate compound used in organic synthesis.
2,2,2-Trifluoroethyl trifluoromethanesulfonate: Similar in structure and reactivity, used in similar applications.
Uniqueness
What sets [2,2’-Binaphthalen]-6-yl trifluoromethanesulfonate apart from other trifluoromethanesulfonates is its binaphthyl structure, which can impart unique steric and electronic properties to the compound. This can influence its reactivity and selectivity in chemical reactions, making it a valuable reagent in specific synthetic applications .
Propiedades
Fórmula molecular |
C21H13F3O3S |
|---|---|
Peso molecular |
402.4 g/mol |
Nombre IUPAC |
(6-naphthalen-2-ylnaphthalen-2-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C21H13F3O3S/c22-21(23,24)28(25,26)27-20-10-9-18-12-17(7-8-19(18)13-20)16-6-5-14-3-1-2-4-15(14)11-16/h1-13H |
Clave InChI |
UWOVTNHEZXJTQG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)C3=CC4=C(C=C3)C=C(C=C4)OS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Amino-2-[(oxan-3-yl)methyl]propanoic acid](/img/structure/B13640514.png)


![1-[4-(1H-tetrazol-1-yl)benzoyl]piperazine](/img/structure/B13640550.png)


![2-[3-(2-aminoethyl)-7-methyl-1H-indol-1-yl]acetamide](/img/structure/B13640560.png)


